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molecular formula C11H9BrO4 B8722367 5-Bromo-4-methoxy-3-methyl-benzofuran-2-carboxylic acid

5-Bromo-4-methoxy-3-methyl-benzofuran-2-carboxylic acid

Cat. No. B8722367
M. Wt: 285.09 g/mol
InChI Key: UADXGEBSDGPZMQ-UHFFFAOYSA-N
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Patent
US07420001B2

Procedure details

To 220 mg of 5-bromo-4-methoxy-3-methyl-benzofuran-2-carboxylic acid tert-butyl ester was added 3 mL of TFA/dichloromethane (1:1) and the solution was stirred at room temperature for 10 h. When the reaction was done, the solvents were removed by vacuum and the residue was triturated with hexane/dichloromethane. Filtration of the suspension gave 141 mg (77% yield) of 5-bromo-4-methoxy-3-methyl-benzofuran-2-carboxylic acid as a white solid.
Name
5-bromo-4-methoxy-3-methyl-benzofuran-2-carboxylic acid tert-butyl ester
Quantity
220 mg
Type
reactant
Reaction Step One
Name
TFA dichloromethane
Quantity
3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:5][C:6]([C:8]1[O:9][C:10]2[CH:17]=[CH:16][C:15]([Br:18])=[C:14]([O:19][CH3:20])[C:11]=2[C:12]=1[CH3:13])=[O:7])(C)(C)C.C(O)(C(F)(F)F)=O.ClCCl>>[Br:18][C:15]1[CH:16]=[CH:17][C:10]2[O:9][C:8]([C:6]([OH:7])=[O:5])=[C:12]([CH3:13])[C:11]=2[C:14]=1[O:19][CH3:20] |f:1.2|

Inputs

Step One
Name
5-bromo-4-methoxy-3-methyl-benzofuran-2-carboxylic acid tert-butyl ester
Quantity
220 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)C=1OC2=C(C1C)C(=C(C=C2)Br)OC
Name
TFA dichloromethane
Quantity
3 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O.ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 10 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvents were removed by vacuum
CUSTOM
Type
CUSTOM
Details
the residue was triturated with hexane/dichloromethane
FILTRATION
Type
FILTRATION
Details
Filtration of the suspension

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
BrC=1C=CC2=C(C(=C(O2)C(=O)O)C)C1OC
Measurements
Type Value Analysis
AMOUNT: MASS 141 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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